molecular formula C14H11FN6S B11055268 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055268
M. Wt: 314.34 g/mol
InChI Key: XVHVWRZOZCQDMD-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting with the preparation of the pyrazole and triazolothiadiazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Common synthetic routes include cyclization reactions, nucleophilic substitution, and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the compound, modifying its structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to interact with various biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and pyrazole derivatives. These compounds share structural similarities but may differ in their substituents and functional groups.

Uniqueness

What sets this compound apart is its specific combination of a pyrazole ring, a fluorophenyl group, and a triazolothiadiazole core

Properties

Molecular Formula

C14H11FN6S

Molecular Weight

314.34 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11FN6S/c1-8-11(7-16-20(8)2)13-19-21-12(17-18-14(21)22-13)9-3-5-10(15)6-4-9/h3-7H,1-2H3

InChI Key

XVHVWRZOZCQDMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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